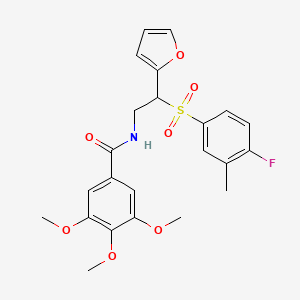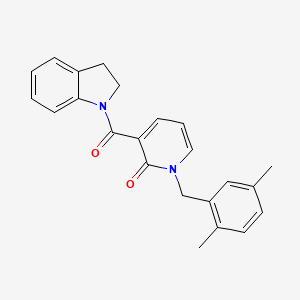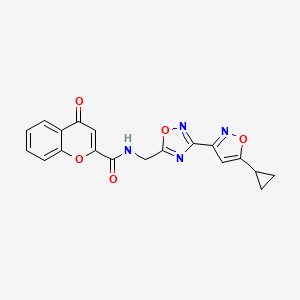
5-Methyl-3-((4-(trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Methyl-3-((4-(trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole hydrochloride is a useful research compound. Its molecular formula is C10H15ClF3N3O and its molecular weight is 285.7. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-3-((4-(trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-3-((4-(trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
5-Methyl-3-((4-(trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole derivatives have been explored for their antimicrobial properties. Synthesis of new derivatives containing piperidine or pyrrolidine rings exhibited strong antimicrobial activity, prompting a structure-activity relationship study to understand their antimicrobial effects better Konstantin Yu. Krolenko et al., 2016.
Chemical Stability and Reactivity
The chemical stability of 3-(2-aminoethyl)-5-substituted 1,2,4-oxadiazoles was studied, revealing insights into their reactivity. Specifically, the Boulton–Katritzky rearrangement was observed under certain conditions, highlighting the compound's behavior in different solvents and in the presence of acids L. Kayukova et al., 2018.
Anticancer Potential
Investigations into the anticancer potential of 1,2,4-oxadiazole derivatives, including those with piperidine substituents, have shown promising results. Certain derivatives exhibited significant activity against human breast cancer cell lines, suggesting their potential as anticancer agents D. Sharma et al., 2014.
Synthetic Applications
The versatility of 1,2,4-oxadiazole derivatives in synthetic chemistry has been demonstrated through various studies. These compounds serve as key intermediates in the synthesis of a wide range of heterocyclic compounds, contributing to the development of novel therapeutic agents and materials C. Rao et al., 2014.
Corrosion Inhibition
Oxadiazole derivatives have been evaluated for their potential as corrosion inhibitors for mild steel in acidic environments. Experimental and theoretical studies have shown high inhibition efficiency, suggesting their application in protecting metals from corrosion Vikas Kalia et al., 2020.
properties
IUPAC Name |
5-methyl-3-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3O.ClH/c1-7-14-9(15-17-7)6-16-4-2-8(3-5-16)10(11,12)13;/h8H,2-6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJDCRAJVVMQEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCC(CC2)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(3-Ethylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2375555.png)

![Methyl 3-[1-(aminomethyl)cyclopropyl]benzoate;hydrochloride](/img/structure/B2375559.png)
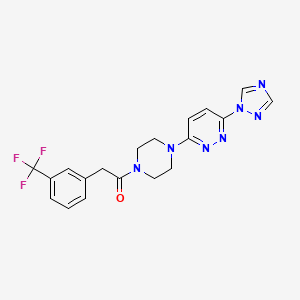
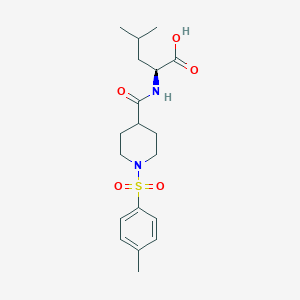
![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2375566.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2375569.png)
